2-(Allyloxy)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

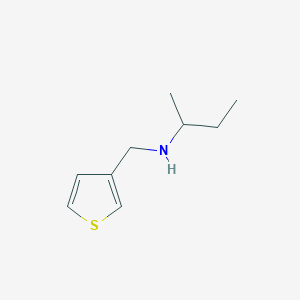

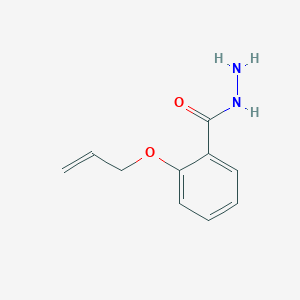

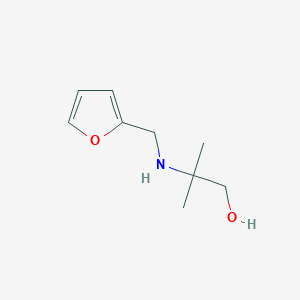

“2-(Allyloxy)benzohydrazide” is an organic compound with the molecular formula C10H12N2O2 . It has a molecular weight of 192.22 .

Molecular Structure Analysis

The molecular structure of “2-(Allyloxy)benzohydrazide” is represented by the InChI code: 1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) .

Physical And Chemical Properties Analysis

“2-(Allyloxy)benzohydrazide” appears as a white crystalline or powder state . It has a molecular weight of 192.22 .

Applications De Recherche Scientifique

Synthesis and Biological Activities

- Synthesis of Novel Derivatives : 2-(Allyloxy)benzohydrazide derivatives have been synthesized and studied for various biological activities. For instance, derivatives with 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl] groups were found to exhibit significant analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007).

- Antimicrobial and Anticancer Evaluation : Another study reported the synthesis and evaluation of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, demonstrating potent antimicrobial and anticancer properties. This highlights the potential of benzohydrazide derivatives in medicinal chemistry (Kumar et al., 2017).

Advanced Applications

- Alzheimer's Disease Research : Hydrazone derivatives of 2-(benzamido) benzohydrazide have been evaluated as potential agents against Alzheimer's disease. They exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in Alzheimer's therapy (Kausar et al., 2021).

- Cardioprotective Effects : A specific benzohydrazide derivative demonstrated protective effects against cardiac remodeling in myocardial infarction models. This suggests a potential application in cardiovascular therapy (Emna et al., 2020).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Benzohydrazide derivatives have been investigated for their role as corrosion inhibitors. They demonstrate strong protective abilities against corrosion in metals, which is crucial for industrial applications (Shahabi et al., 2019).

Miscellaneous Applications

- Organic Synthesis : The compound has been used in the synthesis of various organic compounds, demonstrating its versatility as a starting material or intermediate in organic synthesis processes (Das et al., 2011).

- Photophysical Properties : The study of luminescent organoboron compounds derived from salicylidenebenzohydrazide has shed light on their potential use in photophysical applications (Chan-Navarro et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-prop-2-enoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKJYHONFLHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406520 |

Source

|

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allyloxy)benzohydrazide | |

CAS RN |

18167-41-4 |

Source

|

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)

![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)